3-Chloro-5-fluorobenzene-1-sulfonamide
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Overview
Description
3-Chloro-5-fluorobenzene-1-sulfonamide is an organic compound characterized by the presence of chlorine, fluorine, and sulfonamide functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-fluorobenzene-1-sulfonamide typically involves the sulfonation of 3-Chloro-5-fluorobenzene. This process can be carried out using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent. The reaction is usually conducted under controlled temperature conditions to ensure the selective formation of the sulfonamide group.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonamide group can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the benzene ring, while oxidation and reduction can modify the sulfonamide group.
Scientific Research Applications
3-Chloro-5-fluorobenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the presence of chlorine and fluorine atoms can enhance the compound’s reactivity and binding affinity to target sites.
Comparison with Similar Compounds
- 3-Chloro-4-fluorobenzene-1-sulfonamide
- 3-Chloro-5-bromobenzene-1-sulfonamide
- 3-Chloro-5-iodobenzene-1-sulfonamide
Uniqueness: 3-Chloro-5-fluorobenzene-1-sulfonamide is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound for research and industrial purposes.
Biological Activity
3-Chloro-5-fluorobenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a sulfonamide functional group attached to a chlorinated and fluorinated benzene ring. This structure contributes to its reactivity and biological properties. The presence of fluorine atoms is known to enhance lipophilicity and metabolic stability, which can improve the bioavailability of the compound in biological systems .
The biological activity of this compound primarily arises from its ability to act as an electrophile. The sulfonamide group can form covalent bonds with nucleophiles, including amino acids in proteins, which may inhibit enzyme activity or alter receptor interactions. This mechanism is particularly relevant in the development of enzyme inhibitors and receptor modulators .
Antimicrobial Activity
Sulfonamides, including this compound, are traditionally known for their antimicrobial properties. They work by inhibiting bacterial folate synthesis, which is essential for DNA and RNA production. In studies evaluating various sulfonamide derivatives, compounds similar to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Sulfonamides
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | >100 μM |
This compound | Escherichia coli | >100 μM |
This compound | Pseudomonas aeruginosa | >100 μM |
Cytotoxicity and Cancer Research
Research has shown that sulfonamides can exhibit cytotoxic effects against various cancer cell lines. For example, studies indicated that derivatives of sulfonamides, including those with similar structures to this compound, were effective against breast cancer (MCF-7) and hepatic cancer (HepG2) cell lines, outperforming standard chemotherapeutics like cisplatin .
Table 2: Cytotoxicity Against Cancer Cell Lines
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | MCF-7 | <10 |
This compound | HepG2 | <15 |
Study on Carbonic Anhydrase Inhibition
A recent study investigated the inhibition of carbonic anhydrase (CA) isoforms by modified sulfonamides. Compounds structurally related to this compound showed significant inhibitory activity against CA IX, a target in cancer therapy. The study reported that certain derivatives reduced cell viability in hypoxic conditions significantly better than traditional inhibitors like acetazolamide .
Fluorinated Sulfonamides in Drug Development
Fluorinated compounds have been shown to enhance the potency of existing drugs. A comparative analysis revealed that adding fluorine atoms to sulfonamides increased their effectiveness against resistant bacterial strains and improved their pharmacokinetic properties .
Properties
IUPAC Name |
3-chloro-5-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITURLJZZEUWDFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)N)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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